molecular formula C21H15FN2O4 B12376893 N-[2-fluoro-4-(5-methyl-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide

N-[2-fluoro-4-(5-methyl-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide

Cat. No.: B12376893
M. Wt: 378.4 g/mol
InChI Key: OFLFGTPTGVETJG-UHFFFAOYSA-N
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Description

N-[2-fluoro-4-(5-methyl-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a fluorinated aromatic ring, a phthalimide moiety, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-fluoro-4-(5-methyl-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Phthalimide Moiety: This step involves the reaction of phthalic anhydride with methylamine to form N-methylphthalimide.

    Introduction of the Fluorinated Aromatic Ring: The N-methylphthalimide is then reacted with 2-fluoro-4-nitrobenzene under suitable conditions to introduce the fluorinated aromatic ring.

    Formation of the Furan Ring: The final step involves the cyclization of the intermediate product with 3-methylfuran-2-carboxylic acid under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-fluoro-4-(5-methyl-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Hydroquinones and other reduced derivatives.

Scientific Research Applications

N-[2-fluoro-4-(5-methyl-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-[2-fluoro-4-(5-methyl-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide involves its interaction with specific molecular targets. The fluorinated aromatic ring and phthalimide moiety can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-fluoro-4-(5-methyl-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide is unique due to its combination of a fluorinated aromatic ring, a phthalimide moiety, and a furan ring. This combination imparts specific chemical and physical properties that are not commonly found in other compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C21H15FN2O4

Molecular Weight

378.4 g/mol

IUPAC Name

N-[2-fluoro-4-(5-methyl-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide

InChI

InChI=1S/C21H15FN2O4/c1-11-3-5-14-15(9-11)21(27)24(20(14)26)13-4-6-17(16(22)10-13)23-19(25)18-12(2)7-8-28-18/h3-10H,1-2H3,(H,23,25)

InChI Key

OFLFGTPTGVETJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)NC(=O)C4=C(C=CO4)C)F

Origin of Product

United States

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